![molecular formula C23H22ClN5O2 B2754195 9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-69-8](/img/structure/B2754195.png)

9-(3-chlorophenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

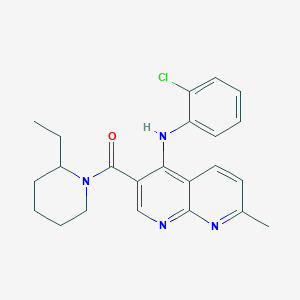

Purine derivatives are a class of compounds that have been widely studied due to their biological activities . They are often used in the development of new drugs, especially in the field of antitubercular agents . The compound you mentioned seems to be a specific purine derivative, but without more information, it’s difficult to provide a detailed description.

Synthesis Analysis

The synthesis of purine derivatives often involves reactions with amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine can be reacted with appropriate amines in isopropanol, followed by the addition of concentrated HCl . The mixture is then refluxed and allowed to reach room temperature before being precipitated out with water .Molecular Structure Analysis

The molecular structure of purine derivatives can vary greatly depending on the specific substituents attached to the purine ring . Without more specific information about the compound , it’s difficult to provide a detailed molecular structure analysis.Chemical Reactions Analysis

Purine derivatives can undergo a variety of chemical reactions, depending on their specific structure and the conditions under which they are reacted . For example, they can undergo C-H cyanation through a sequence of reactions involving triflic anhydride activation, nucleophilic cyanation with TMSCN, and base-mediated elimination of triflous acid .Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives can vary greatly depending on their specific structure . Without more specific information about the compound , it’s difficult to provide a detailed analysis of its physical and chemical properties.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research on purine derivatives, such as the synthesis of new [c,d]-fused purinediones, highlights the interest in developing novel compounds with potential biological activities. The study by Ondrej imo et al. (1995) outlines a synthesis pathway for 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, indicating the synthetic versatility and interest in purine structures for chemical and pharmacological studies Ondrej imo, A. Rybár, J. Alföldi, 1995.

Pharmacological Evaluation

The exploration of purine derivatives extends into pharmacological evaluations, such as the study of arylpiperazine 5-HT(1A) receptor ligands containing the pyrimido[2,1-f]purine fragment by Sławomir Jurczyk et al. (2004). This research identifies the high affinity of certain purine derivatives for serotonin receptors, suggesting potential applications in the treatment of psychiatric disorders Sławomir Jurczyk, M. Kołaczkowski, et al., 2004.

Biological Interactions and Mechanisms

The interaction of purine derivatives with biological systems can offer insights into their potential therapeutic uses. For instance, the study on the interactions of vinyl chloride with rat-liver DNA in vivo highlights the biological reactivity of purine-related compounds, suggesting avenues for research into their genotoxic effects or potential therapeutic benefits T. Green, D. Hathway, 1978.

Multi-target Drug Development

Purine derivatives are also investigated for their multi-target drug potential, as seen in the study by P. Koch et al. (2013), which examines 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purine-2,4-diones for the treatment of neurodegenerative diseases. This research underscores the importance of purine structures in developing drugs with multiple targets, such as adenosine receptors and monoamine oxidases P. Koch, R. Akkari, et al., 2013.

Wirkmechanismus

The mechanism of action of purine derivatives can vary greatly depending on their specific structure and the biological system in which they are acting . For example, some purine derivatives have been shown to have antitumor activities, potentially through mechanisms involving the inhibition of certain enzymes .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

9-(3-chlorophenyl)-1-methyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O2/c1-26-20-19(21(30)29(23(26)31)14-11-16-7-3-2-4-8-16)28-13-6-12-27(22(28)25-20)18-10-5-9-17(24)15-18/h2-5,7-10,15H,6,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJDXBDWZNPWEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CCC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2754112.png)

![2-chloro-N-{1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2754113.png)

![1-[4-(5-Amino-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one](/img/structure/B2754117.png)

![1-[(4-Fluorophenyl)methyl]-3'-(3-methylphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2754123.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(3,4-dimethylphenyl)methanone](/img/structure/B2754126.png)

![Methyl 3-(benzo[d]thiazole-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2754133.png)